Differential Multi-Target Inhibitory Potency Against EGFR, HER2, and TS
In a comparative enzyme inhibition assay from the primary study, EGFR/HER2/TS-IN-2 (compound 17) demonstrates a unique inhibition profile against three distinct targets when compared to the dual kinase inhibitor lapatinib and the TS inhibitor 5-fluorouracil (5-FU) [1]. The compound inhibits EGFR with an IC50 of 0.173 μM, HER2 with an IC50 of 0.125 μM, and TS with an IC50 of 1.12 μM [1]. In contrast, lapatinib inhibited EGFR with an IC50 of 0.107 μM and HER2 with an IC50 of 0.078 μM, but showed no significant TS inhibition [1]. Conversely, 5-FU showed potent TS inhibition with an IC50 of 0.47 μM, but no direct EGFR or HER2 inhibition [1].
| Evidence Dimension | Inhibitory potency (IC50) against EGFR, HER2, and TS enzymes |
|---|---|
| Target Compound Data | EGFR: 0.173 μM; HER2: 0.125 μM; TS: 1.12 μM |
| Comparator Or Baseline | Lapatinib (EGFR: 0.107 μM, HER2: 0.078 μM, TS: inactive); 5-FU (TS: 0.47 μM, EGFR/HER2: inactive) |
| Quantified Difference | TS inhibition: 1.12 μM (compound) vs inactive (lapatinib); HER2 inhibition: 0.125 μM (compound) vs inactive (5-FU) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This data defines the compound's specific multi-target fingerprint; procurement of lapatinib or 5-FU alone will not achieve simultaneous inhibition of all three targets.
- [1] Abdellatif KRA, et al. Design, synthesis, molecular docking and antiproliferative activity of some novel benzothiazole derivatives targeting EGFR/HER2 and TS. Bioorg Chem. 2020 Aug;101:103976. View Source
